N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine
Description
N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring, a butyl group, and a dichlorophenylmethyl group
Properties
CAS No. |
820984-57-4 |
|---|---|
Molecular Formula |
C15H22Cl2N2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H22Cl2N2/c1-2-3-8-19(13-6-7-18-10-13)11-12-4-5-14(16)15(17)9-12/h4-5,9,13,18H,2-3,6-8,10-11H2,1H3 |
InChI Key |
BBEVVKPBFDPTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC(=C(C=C1)Cl)Cl)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with N-butylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenylmethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvent under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or thiol derivatives.
Scientific Research Applications
N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
N-Butyl-N-[(3,4-dichlorophenyl)methyl]amine: Lacks the pyrrolidine ring, which may affect its reactivity and biological activity.
N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidine: Similar structure but without the amine group, leading to different chemical properties.
N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-2-amine: Variation in the position of the amine group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological potential.
- Molecular Formula : C15H22Cl2N
- Molecular Weight : 285.25 g/mol
- CAS Number : 820984-57-4
Structure
The structure of this compound features a pyrrolidine ring substituted with a butyl group and a 3,4-dichlorobenzyl moiety. This configuration is crucial for its interaction with biological targets.
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. It has been shown to interact with various receptors, including:
- Dopamine Receptors : Potentially influencing dopaminergic pathways.
- Serotonin Receptors : Affecting mood and anxiety-related behaviors.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that it may alleviate symptoms of depression through serotonergic modulation.
- Anxiolytic Effects : Its interaction with serotonin receptors may also contribute to anxiety reduction.
- Neuroprotective Properties : Some findings indicate potential neuroprotective effects, possibly through antioxidant mechanisms.
In Vitro and In Vivo Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: Antidepressant Activity
In a controlled study involving rodent models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in immobility time during forced swim tests, suggesting antidepressant-like effects.
Case Study 2: Anxiolytic Effects
Another study evaluated the anxiolytic properties using the elevated plus maze test. The compound significantly increased the time spent in open arms compared to control groups, indicating reduced anxiety levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
